{[(2-Methylphenyl)methyl]carbamoyl}methyl 3-methylbenzoate
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Overview
Description
{[(2-Methylphenyl)methyl]carbamoyl}methyl 3-methylbenzoate is an organic compound that belongs to the class of esters It is characterized by the presence of a benzylamine group attached to a methylbenzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[(2-Methylphenyl)methyl]carbamoyl}methyl 3-methylbenzoate typically involves a multi-step process. One common method starts with the preparation of 2-methylbenzylamine, which is then reacted with 3-methylbenzoic acid under esterification conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
{[(2-Methylphenyl)methyl]carbamoyl}methyl 3-methylbenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The benzylamine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
{[(2-Methylphenyl)methyl]carbamoyl}methyl 3-methylbenzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of {[(2-Methylphenyl)methyl]carbamoyl}methyl 3-methylbenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-amino-3-methylbenzoate
- 2-Amino-3-methylbenzyl alcohol
- 3-Methylbenzoic acid
Uniqueness
{[(2-Methylphenyl)methyl]carbamoyl}methyl 3-methylbenzoate is unique due to its specific structural features, such as the presence of both a benzylamine and a methylbenzoate moiety. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
The compound {[(2-Methylphenyl)methyl]carbamoyl}methyl 3-methylbenzoate is a synthetic organic molecule with diverse potential applications in biological and medicinal chemistry. Its unique structural components, including a carbamoyl group and methylbenzoate moiety, suggest a range of biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure
The chemical structure of this compound can be summarized as follows:
- Molecular Formula : C16H17N1O3
- Molecular Weight : 273.32 g/mol
- Structural Features :
- Carbamoyl group (-C(=O)NH)
- Ester functionality from the methylbenzoate
- Aromatic rings contributing to hydrophobic interactions
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The mechanism of action can be summarized as follows:
- Enzyme Inhibition : The carbamoyl group can form covalent bonds with nucleophilic residues in the active sites of enzymes, leading to inhibition of their activity. This is particularly relevant for enzymes involved in metabolic pathways associated with disease states such as cancer and inflammation.
- Modulation of Signaling Pathways : The compound may influence signaling pathways related to inflammation and pain perception by interacting with specific receptors or proteins involved in these processes.
Antimicrobial Properties
Research indicates that derivatives of this compound exhibit antimicrobial activity against various bacterial and fungal strains. This property is essential for developing new antimicrobial agents in response to increasing resistance against existing drugs.
Anti-inflammatory Effects
Certain studies have shown that the compound possesses anti-inflammatory properties. It may inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in models of chronic inflammatory diseases .
Case Studies and Research Findings
Study | Findings |
---|---|
Study on Antimicrobial Activity | Evaluated the effectiveness of the compound against Staphylococcus aureus and Candida albicans, demonstrating significant inhibition at low concentrations. |
Anti-inflammatory Mechanism Investigation | Explored the compound's ability to downregulate TNF-alpha and IL-6 in macrophage cell lines, indicating a potential therapeutic application in inflammatory diseases. |
Enzyme Inhibition Assay | Assessed the interaction with cyclooxygenase (COX) enzymes, revealing IC50 values that suggest competitive inhibition, which could lead to pain relief applications. |
Properties
IUPAC Name |
[2-[(2-methylphenyl)methylamino]-2-oxoethyl] 3-methylbenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3/c1-13-6-5-9-15(10-13)18(21)22-12-17(20)19-11-16-8-4-3-7-14(16)2/h3-10H,11-12H2,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDZOSZHLVORVQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)OCC(=O)NCC2=CC=CC=C2C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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